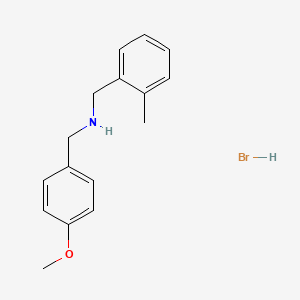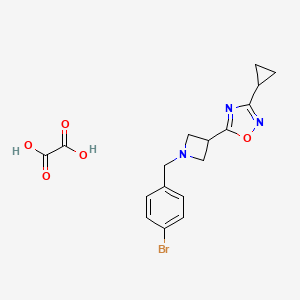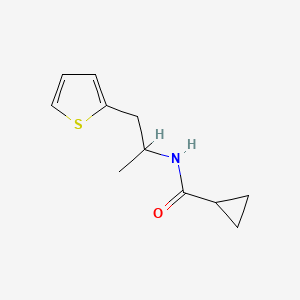
N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide, also known as OTMA, is a chemical compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes. OTMA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide has been used extensively in scientific research as a tool for studying the serotonin 5-HT2A receptor and its role in various physiological and pathological processes. It has been shown to induce hallucinogenic effects in animal models, which has led to its use in studying the neural mechanisms of hallucinations and altered states of consciousness. N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide has also been used in studies of the serotonin system in the brain, including investigations of serotonin receptor expression and signaling pathways.
Mechanism of Action
N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide acts as a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. Activation of this receptor by N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide leads to the activation of intracellular signaling pathways that modulate neuronal activity and neurotransmitter release. N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide has been shown to induce a range of effects in animal models, including altered sensory perception, changes in mood and affect, and alterations in cognitive function.
Biochemical and physiological effects:
N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide has been shown to induce a range of biochemical and physiological effects in animal models. These include alterations in serotonin and dopamine release, changes in neuronal activity and connectivity, and alterations in gene expression and protein synthesis. N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide has also been shown to induce changes in behavior and affect, including alterations in mood, anxiety, and cognition.
Advantages and Limitations for Lab Experiments
N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide has several advantages as a tool for scientific research, including its high potency and selectivity for the serotonin 5-HT2A receptor, its ability to induce a range of effects in animal models, and its potential to shed light on the neural mechanisms of hallucinations and altered states of consciousness. However, there are also some limitations to using N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide in lab experiments, including the potential for confounding effects due to its hallucinogenic properties, the need for careful dosing and administration, and the potential for adverse effects on animal welfare.
Future Directions
There are several future directions for research on N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide and the serotonin 5-HT2A receptor. These include investigations of the role of this receptor in various physiological and pathological processes, including mood disorders, schizophrenia, and addiction. Additionally, there is a need for further research on the neural mechanisms of hallucinations and altered states of consciousness, and the potential therapeutic applications of drugs that target the serotonin system. Finally, there is a need for continued development of new tools and techniques for studying the serotonin system in the brain, including the use of optogenetics, pharmacogenetics, and other advanced methods.
Synthesis Methods
N-(4-Methoxybenzyl)-1-(o-tolyl)methanamine hydrobromide can be synthesized using a multi-step process that involves the reaction of o-toluidine with paraformaldehyde, followed by reduction with sodium borohydride and subsequent reaction with 4-methoxybenzyl chloride. The final product is obtained as a hydrobromide salt, which is a white crystalline powder.
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.BrH/c1-13-5-3-4-6-15(13)12-17-11-14-7-9-16(18-2)10-8-14;/h3-10,17H,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGGZVBFTHGMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC=C(C=C2)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopentylurea](/img/structure/B2789167.png)



![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2789179.png)

![7-(3,3-Dimethyl-2-oxobutyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2789181.png)
![2-Chloro-1-(4-methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl)ethanone](/img/structure/B2789182.png)

![4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2789185.png)
![1-(3-chloro-4-methylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2789186.png)
![2,5-dimethyl-1-[3-(propan-2-yl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B2789187.png)
![5,6-dichloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2789188.png)
![3-(2-chlorophenyl)-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2789189.png)